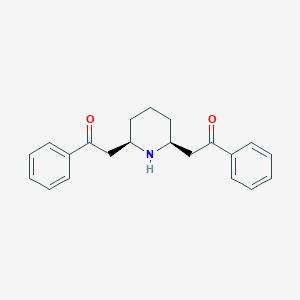
Norlobelanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norlobelanine is a natural product found in Lobelia davidii, Lobelia inflata, and Lobelia portoricensis with data available.
Scientific Research Applications
1. Synthesis of Quinolizidinones
An innovative synthesis of quinolizidinones was achieved using norlobelanine in a one-pot two-component cascade reaction with ketenes. This approach enabled the creation of functionalized fused azabicyclic scaffolds with multiple stereogenic centers, showing excellent diastereoselectivities. This method significantly advances the synthesis of complex molecules, illustrating norlobelanine's potential in organic chemistry (Drege et al., 2015).
2. Alkaloid Analysis in Lobelia sessilifolia
Norlobelanine, identified in Lobelia sessilifolia, was studied using electrospray ionization multistage mass spectrometry (ESI-MS(n)). This research provided qualitative insights into the plant's alkaloid composition, showcasing the compound's significance in botanical and pharmaceutical studies (Wang et al., 2008).
3. Antioxidant Capacity of Betacyanins
Although not directly related to norlobelanine, a study on the antioxidant capacity of betacyanins provided insights into the potential of similar indole-derived compounds. The research revealed that betacyanins, including betanidin, demonstrated strong antioxidant properties, suggesting a possible area for further exploration of norlobelanine's antioxidant potential (Taira et al., 2015).
properties
CAS RN |
6035-31-0 |
|---|---|
Product Name |
Norlobelanine |
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4g/mol |
IUPAC Name |
2-[(2R,6S)-6-phenacylpiperidin-2-yl]-1-phenylethanone |
InChI |
InChI=1S/C21H23NO2/c23-20(16-8-3-1-4-9-16)14-18-12-7-13-19(22-18)15-21(24)17-10-5-2-6-11-17/h1-6,8-11,18-19,22H,7,12-15H2/t18-,19+ |
InChI Key |
OMAMGHBETNHQJC-UHFFFAOYSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
SMILES |
C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




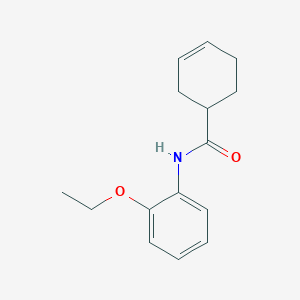

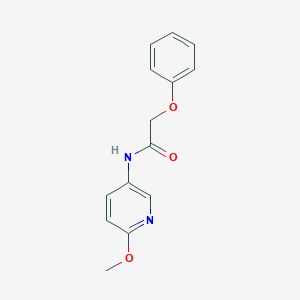




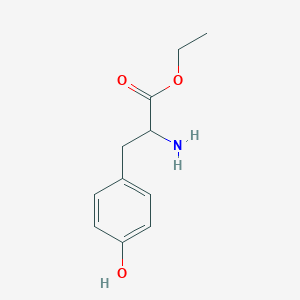


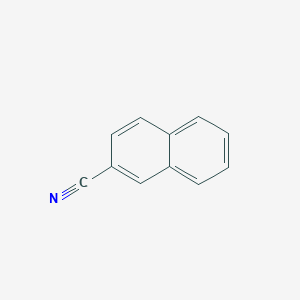
![8-methyl-3-(3,4,5-trimethoxybenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B358460.png)
![5-chloro-3-[(4-methylphenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B358461.png)